molecular formula C6H7BrO B1598302 2-Bromo-3-methyl-2-cyclopenten-1-one CAS No. 80963-36-6

2-Bromo-3-methyl-2-cyclopenten-1-one

Cat. No.: B1598302
CAS No.: 80963-36-6
M. Wt: 175.02 g/mol
InChI Key: MXQAQVMJIDGQDO-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-2-cyclopenten-1-one is an organic compound with the molecular formula C6H7BrO and a molecular weight of 175.02 g/mol. It is a brominated cyclopentenone derivative, characterized by a bromine atom and a methyl group attached to the cyclopentenone ring. This compound is typically a white to grey powder or crystals.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Cyclopentenone: One common synthetic route involves the halogenation of cyclopentenone using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).

  • Alkylation: Another method is the alkylation of 2-bromocyclopentanone with methyl iodide in the presence of a strong base like potassium tert-butoxide (KOtBu).

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-methyl-2-cyclopenten-1-one.

  • Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alcohols, to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) in the presence of a base.

Major Products Formed:

  • Oxidation: Cyclopentanecarboxylic acid or cyclopentanone derivatives.

  • Reduction: 2-Methyl-2-cyclopenten-1-one.

  • Substitution: Amides, esters, or ethers depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3-methyl-2-cyclopenten-1-one has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-3-methyl-2-cyclopenten-1-one exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electrophilic attack by the oxidizing agent, leading to the formation of carboxylic acids or ketones. In biological studies, the compound may interact with specific enzymes or receptors, influencing their activity.

Molecular Targets and Pathways Involved:

  • Enzymes: Specific enzymes that catalyze oxidation or reduction reactions.

  • Receptors: Potential binding to receptors involved in biological signaling pathways.

Comparison with Similar Compounds

  • 2-Bromocyclopentanone

  • 2-Bromo-3-ethyl-2-cyclopenten-1-one

  • 2-Bromo-3-phenyl-2-cyclopenten-1-one

Properties

IUPAC Name

2-bromo-3-methylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO/c1-4-2-3-5(8)6(4)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQAQVMJIDGQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403283
Record name 2-Bromo-3-methyl-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80963-36-6
Record name 2-Bromo-3-methyl-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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